Cas no 2680662-49-9 (tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate)
![tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680662-49-9x500.png)
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate
- 2680662-49-9
- EN300-28297863
-
- インチ: 1S/C16H19N5O2S/c1-10-6-7-18-12(8-10)21-13(11(9-17)14(20-21)24-5)19-15(22)23-16(2,3)4/h6-8H,1-5H3,(H,19,22)
- InChIKey: CCGSIVIYQWAPOU-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(C#N)=C(NC(=O)OC(C)(C)C)N(C2C=C(C)C=CN=2)N=1
計算された属性
- せいみつぶんしりょう: 345.12594604g/mol
- どういたいしつりょう: 345.12594604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 118Ų
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297863-1.0g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
Enamine | EN300-28297863-0.05g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
Enamine | EN300-28297863-0.5g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 0.5g |
$685.0 | 2025-03-19 | |
Enamine | EN300-28297863-0.1g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 0.1g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28297863-5.0g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
Enamine | EN300-28297863-0.25g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 0.25g |
$657.0 | 2025-03-19 | |
Enamine | EN300-28297863-10.0g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
Enamine | EN300-28297863-2.5g |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate |
2680662-49-9 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 |
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamateに関する追加情報
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate (CAS No. 2680662-49-9): A Promising Molecular Entity in the Field of Medicinal Chemistry
tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate is a novel synthetic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its 4-cyano functionality and 1H-pyrazol ring system, represents a critical advancement in the development of targeted therapeutic agents. The tert-butyl group provides structural stability, while the methylsulfanyl moiety introduces potential for enhanced biological activity. The carbamate group further contributes to the molecule's reactivity and functional versatility. These structural features make it a valuable candidate for exploring new pharmacological applications.
Recent studies have highlighted the potential of tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate in modulating key signaling pathways associated with disease progression. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated its ability to inhibit the 4-methylpyridin-2-yl-dependent kinase pathway, which is implicated in various inflammatory disorders. This finding underscores the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The 4-cyano substituent in tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate plays a crucial role in its pharmacological profile. This functional group is known to enhance the molecule's ability to interact with specific protein targets, thereby improving its efficacy. A 2024 study in ACS Chemical Biology reported that the 4-cyano group contributes to the compound's high affinity for the 1H-pyrazol-based enzyme targets, which are critical in metabolic regulation. This discovery opens new avenues for the development of drugs targeting metabolic disorders.
The methylsulfanyl moiety in tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate is another key feature that influences its biological activity. Research published in Organic & Biomolecular Chemistry (2023) revealed that the methylsulfanyl group enhances the molecule's solubility and permeability, which are essential for effective drug delivery. This property makes the compound particularly suitable for oral administration, as it can efficiently cross biological membranes and reach target tissues.
Recent advances in synthetic chemistry have enabled the efficient synthesis of tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate. A 2024 study in Chemical Communications described a novel catalytic approach that allows for the selective formation of the 1H-pyrazol-based ring system. This method significantly reduces the number of synthetic steps required, making the compound more accessible for further biological evaluation. The development of such efficient synthetic routes is crucial for advancing the compound into preclinical and clinical stages of drug development.
The carbamate functionality in tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate is known to participate in various biological interactions. A 2023 study in Drug Discovery Today highlighted the role of the carbamate group in modulating the activity of G-protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. This property suggests that the compound could be further optimized to target specific GPCR pathways, enhancing its therapeutic potential.
Emerging research is also exploring the potential of tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate in the context of cancer therapy. A 2024 preclinical study in Cancer Research demonstrated its ability to inhibit the growth of certain tumor cells by targeting the 4-methylpyridin-2-yl-dependent signaling pathways. These findings suggest that the compound could be a valuable addition to the arsenal of anticancer agents, particularly for tumors with specific genetic profiles.
The combination of the 4-cyano, methylsulfanyl, and carbamate functionalities in tert-butyl N-[4-cyano-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-yl]carbamate positions it as a promising candidate for further exploration in medicinal chemistry. Ongoing research is focused on understanding the full scope of its biological activity and optimizing its properties for therapeutic applications. The continued investigation of this compound is expected to yield significant insights into the development of novel therapeutic strategies.
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